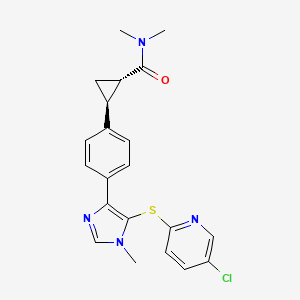

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide

概要

説明

MK-3168は、脳内の脂肪酸アミドヒドロラーゼを画像化するように特別に設計された陽電子放出断層撮影トレーサーです。脂肪酸アミドヒドロラーゼは、内因性カンナビノイド神経伝達物質であるアナンダミドの分解に関与する酵素です。 脂肪酸アミドヒドロラーゼの阻害は、鎮痛作用および抗炎症作用に関連付けられており、MK-3168は神経画像診断と薬物開発において貴重なツールとなっています .

準備方法

MK-3168の合成は、ピラゾールリードから始まるいくつかの段階を伴います。疎水性を低下させることを目的とした医薬品化学の取り組みにより、一連のイミダゾール類似体が合成されました。 この化合物は、陽電子放出断層撮影画像化のために炭素11で放射性標識されています .

- 合成経路および反応条件:

- 最初の段階は、ピラゾールリード化合物の調製を伴います。

- その後の段階には、疎水性を低下させるためのイミダゾール類似体の導入が含まれます。

- 最後の段階は、炭素11での放射性標識を伴います。

- 工業生産方法:

- MK-3168の工業生産は、同様の合成経路に従いますが、より大規模です。

- このプロセスには、化合物の純度と有効性を確保するための厳格な品質管理対策が含まれています。

化学反応の分析

MK-3168は、以下を含むいくつかの種類の化学反応を起こします。

- 酸化:

- 一般的な試薬:過マンガン酸カリウム、過酸化水素。

- 条件:通常、水性または有機溶媒中で実施されます。

- 主な生成物:親化合物の酸化誘導体。

- 還元:

- 一般的な試薬:水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

- 条件:不活性雰囲気下で行われます。

- 主な生成物:親化合物の還元型。

- 置換:

- 一般的な試薬:ハロゲン化剤、求核剤。

- 条件:特定の置換反応によって異なります。

- 主な生成物:親化合物の置換誘導体。

科学研究への応用

MK-3168は、以下を含む幅広い科学研究への応用があります。

- 化学:

- 脳内の脂肪酸アミドヒドロラーゼの分布と活性を研究するために、陽電子放出断層撮影画像化におけるトレーサーとして使用されます。

- 生物学:

- 痛みや炎症など、さまざまな生物学的プロセスにおける脂肪酸アミドヒドロラーゼの役割を理解するのに役立ちます。

- 医学:

- 脂肪酸アミドヒドロラーゼを阻害することにより、不安、痛み、依存症などの状態を治療するための潜在的な治療的応用があります。

- 産業:

- 内因性カンナビノイド系を標的とする新しい薬剤の開発に使用されています。

科学的研究の応用

Medicinal Chemistry

Enzyme and Ion Channel Inhibition

The imidazole group present in the compound is known for its ability to interact with enzymes and ion channels. This interaction can modulate their activity, making the compound a candidate for drug development targeting specific diseases. Research indicates that compounds with similar structures have been explored for their potential as enzyme inhibitors, particularly in cancer and metabolic disorders.

Pharmacological Effects

Quantitative structure-activity relationship (QSAR) studies suggest that the arrangement of functional groups within this compound correlates with its bioactivity. For instance, compounds containing imidazole rings and chloropyridine derivatives have shown various pharmacological effects such as antimicrobial and anticancer activities.

Drug Discovery

Lead Compound Development

The structural complexity of this compound makes it an interesting lead for medicinal chemists looking to develop new therapeutic agents. The cyclopropane carboxylic acid moiety is particularly noteworthy as it can influence the pharmacokinetic properties of the molecule, including absorption, distribution, metabolism, and excretion (ADME).

Synthetic Pathways

Several synthetic routes can be employed to produce this compound, highlighting its versatility in drug design. Understanding these pathways is crucial for optimizing yield and purity in pharmaceutical applications .

Material Science

Functional Materials

The unique combination of aromatic rings and heterocyclic groups within this compound may offer potential for developing novel functional materials. Material scientists are interested in how such compounds can exhibit interesting interactions and self-assembly properties, which could lead to advancements in nanotechnology and materials engineering.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant anticancer properties. For example, imidazole-containing compounds have been shown to inhibit tumor growth in various cancer models. This suggests that (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide could be investigated further for its potential efficacy against cancer cell lines.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of chloropyridine derivatives. Compounds similar to this one were found to exhibit significant activity against bacterial strains, indicating that this compound may also possess antimicrobial properties worth exploring in clinical settings.

作用機序

MK-3168は、アナンダミドの分解に関与する酵素である脂肪酸アミドヒドロラーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、MK-3168は脳内のアナンダミドのレベルを高め、内因性カンナビノイド系の活性化につながります。 この活性化は、鎮痛作用および抗炎症作用をもたらします .

類似化合物との比較

MK-3168は、脂肪酸アミドヒドロラーゼを選択的に阻害する能力と、陽電子放出断層撮影トレーサーとして使用される点でユニークです。類似の化合物には以下が含まれます。

- URB597:

- 別の脂肪酸アミドヒドロラーゼ阻害剤ですが、薬物動態が異なります。

- PF-04457845:

- 異なる化学構造を持つ、強力で選択的な脂肪酸アミドヒドロラーゼ阻害剤。

- JNJ-42165279:

MK-3168は、陽電子放出断層撮影画像化における特定の用途により際立っており、脳内の脂肪酸アミドヒドロラーゼの分布と活性を貴重な洞察を提供しています .

生物活性

The compound (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1-methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an imidazole group and a chloropyridine moiety, suggest diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This compound contains:

- A cyclopropane carboxamide core.

- A phenyl group substituted with a 5-chloropyridin-2-yl thio group and a 1H-imidazol-4-yl group.

Anticancer Properties

Research indicates that compounds containing imidazole and chloropyridine derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The structure of this compound suggests that it may interact with critical cellular pathways involved in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (Cervical Cancer) | 2.87 - 3.06 | Induces apoptosis |

| RT-112 (Bladder Cancer) | 3.42 - 5.59 | Cell cycle arrest |

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, which is crucial for its potential use as an anticancer agent .

Enzyme Inhibition

The compound's imidazole group is known for its ability to interact with various enzymes. It may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and other diseases. For example, quantitative structure-activity relationship (QSAR) analyses suggest that this compound could selectively bind to enzymes critical for tumor metabolism, enhancing its therapeutic efficacy .

The biological activity of the compound is likely influenced by several mechanisms:

- Nucleophilic Substitution Reactions : The thioether group can participate in nucleophilic substitutions with electrophiles, potentially leading to the formation of reactive intermediates that can affect cellular functions.

- Oxidation-Reduction Reactions : The compound may engage in redox reactions, which are essential for various metabolic processes within cells.

- Receptor Binding : Its unique structure may allow it to selectively bind to specific receptors or enzymes, enhancing its therapeutic effects against targeted diseases .

Study 1: Antitumor Activity

A recent study evaluated the anticancer activity of structurally related compounds on human cervical cancer cell lines. The results indicated that modifications in the functional groups significantly affected the IC50 values, suggesting that the presence of electron-withdrawing groups enhances cytotoxicity.

Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with fatty acid amide hydrolase (FAAH), revealing that these compounds could serve as potential inhibitors, which are valuable for developing treatments for pain and inflammation .

特性

IUPAC Name |

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBFPGYDKJBYBI-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)[C@H]4C[C@@H]4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242441-26-4 | |

| Record name | MK-3168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242441264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ67MDQ7KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。